molecular formula C12H11N3O2 B8560503 Methyl 3-anilinopyrazine-2-carboxylate CAS No. 89109-19-3

Methyl 3-anilinopyrazine-2-carboxylate

Cat. No. B8560503
CAS RN: 89109-19-3
M. Wt: 229.23 g/mol
InChI Key: ANJRHIXEBGXIIV-UHFFFAOYSA-N
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Patent
US05350755

Procedure details

A mixture of 9.5g. of methyl 2-bromo-3pyrazine carboxylate, 8.2g. of aniline, 0.5g. of ptoluene sulfonic acid and 100 ml. of water was stirred and refluxed for two hours. The reaction mixture was poured on ice, extracted with ethyl acetate, the organic extracts were dried and concentrated to yield an oil. The crude residue was eluted on a silica gel column with ethyl acetate-hexane (1:2) yielding the product of this example as a yellow solid, m.p. 72°-75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:5]=[CH:4][N:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>O>[C:13]1([NH:12][C:2]2[C:7]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:5]=[CH:4][N:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CN=C1C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 9.5g
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil
WASH
Type
WASH
Details
The crude residue was eluted on a silica gel column with ethyl acetate-hexane (1:2)
CUSTOM
Type
CUSTOM
Details
yielding the product of this example as a yellow solid, m.p. 72°-75° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=NC=CN=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.